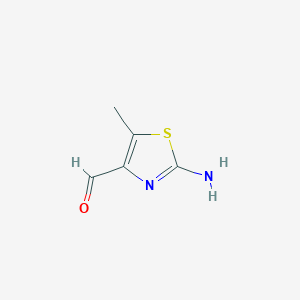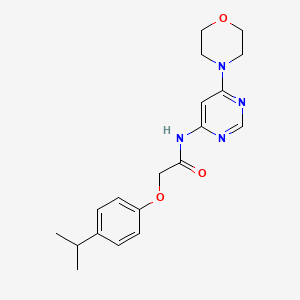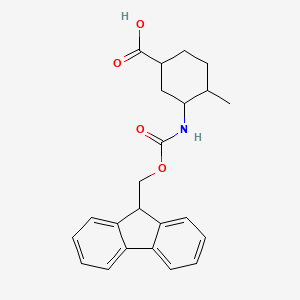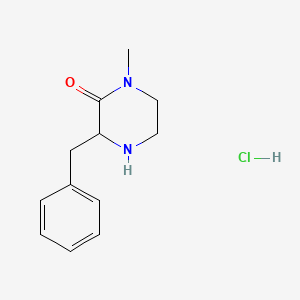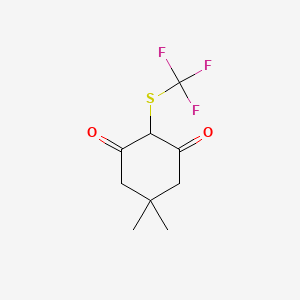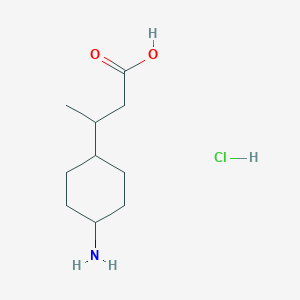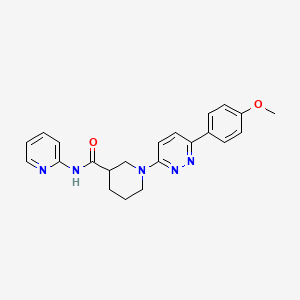
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of complex pyridine derivatives like 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide has been explored in various studies. For instance, Georges et al. (1989) examined the crystal structures of related anticonvulsant compounds, highlighting the significance of the phenyl ring's orientation and the piperidine nitrogen's delocalization in these molecules (Georges et al., 1989). Similarly, Dotsenko et al. (2012) described the aminomethylation of piperidinium derivatives, contributing to the understanding of complex pyridine-based structures (Dotsenko et al., 2012).
Pharmacological Properties
These compounds have been studied for various pharmacological properties. For instance, Amr et al. (2008, 2009) explored the analgesic and antiparkinsonian activities of thiopyrimidine and pyrazoline derivatives derived from related pyridine compounds (Amr et al., 2008), (Amr et al., 2009). Additionally, Abu-Hashem et al. (2020) synthesized novel benzodifuranyl derivatives related to the chemical , showing analgesic and anti-inflammatory activities (Abu-Hashem et al., 2020).
Antimicrobial and Cytotoxicity Studies
Studies by Patel et al. (2011) and Hassan et al. (2014) on new pyridine derivatives have contributed to understanding their antimicrobial properties and cytotoxicity against specific cell lines (Patel et al., 2011), (Hassan et al., 2014).
Insecticidal and Agricultural Applications
Research by Bakhite et al. (2014) indicates the potential of similar pyridine derivatives in agricultural applications, particularly as insecticides (Bakhite et al., 2014).
Novel Therapeutic Applications
Möller et al. (2017) demonstrated the possibility of designing novel therapeutics, including G protein-biased partial agonists, from compounds with pyridine substructures, indicating a potential route for drug discovery (Möller et al., 2017).
Other Applications
Further applications have been explored in areas like alpha-adrenolytic properties for antiarrhythmic and antihypertensive effects, as investigated by Malawska et al. (2002), and in the selective killing of bacterial persisters, as demonstrated by Kim et al. (2011) (Malawska et al., 2002), (Kim et al., 2011).
Propriétés
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-pyridin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-29-18-9-7-16(8-10-18)19-11-12-21(26-25-19)27-14-4-5-17(15-27)22(28)24-20-6-2-3-13-23-20/h2-3,6-13,17H,4-5,14-15H2,1H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXWCDVTOZWLPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
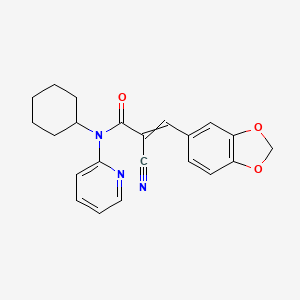
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone](/img/structure/B2663620.png)
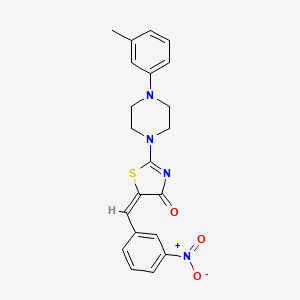
![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2663622.png)
![N-[4-(2,5-Dimethylpyrrol-1-yl)cyclohexyl]prop-2-enamide](/img/structure/B2663625.png)

![diethyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2663628.png)
